2-[(4-Methylbenzyl)amino]ethanol
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-[(4-Methylbenzyl)amino]ethanol often involves reactions that introduce the aminoethanol moiety into the molecule. For example, the synthesis of related Schiff bases by condensing aldehydes with aminoethanol derivatives under specific conditions demonstrates the versatility and reactivity of the aminoethanol group in forming stable, complex structures with potential antibacterial activities (Zhu Wen-jie, 2004).
Molecular Structure Analysis
Molecular structure analysis of compounds containing aminoethanol groups often reveals interesting features about their conformation and bonding. For instance, X-ray diffraction studies provide insights into the crystallographic arrangement and the presence of hydrogen bonding, which are crucial for understanding the compound's stability and reactivity (Yongshu Xie et al., 2003).
Chemical Reactions and Properties
Compounds with the 2-[(4-Methylbenzyl)amino]ethanol structure can participate in various chemical reactions, leading to a broad range of derivatives with diverse properties. For example, the iron-catalyzed cascade reactions of 2-aminobenzyl alcohols with benzylamines to synthesize quinazolines under aerobic oxidative conditions showcase the chemical versatility and potential for generating complex heterocyclic compounds (Kovuru Gopalaiah et al., 2017).
Scientific Research Applications
Decarboxylation of Pyruvate by Thiamine Analogues
- Context : Investigating the role of thiamine analogues in the decarboxylation of pyruvate.
- Significance : This research provides insights into the biochemical processes involving thiamine and its analogues, potentially impacting our understanding of metabolic pathways (Yount & Metzler, 1959).
Synthesis and Docking Studies
- Context : Synthesizing new compounds and studying their binding interactions with specific receptors.
- Significance : Such studies are crucial in drug development, offering a path to discover new therapeutic agents (Nayak & Poojary, 2019).
Applications in Isoquinoline Syntheses
- Context : Exploring synthetic routes for heterocyclic compounds.
- Significance : This contributes to the field of organic synthesis, crucial for developing various pharmaceuticals and industrial chemicals (Kametani et al., 1970).
Development of New Amino-Protective Groups
- Context : Creating new protective groups for amino acids in peptide synthesis.
- Significance : Advances in peptide synthesis techniques have broad implications in biochemistry and drug development (Verhart & Tesser, 2010).
Study of Antibacterial Activities
- Context : Investigating the antibacterial properties of certain Schiff bases.
- Significance : This research contributes to the ongoing search for new antibacterial agents, which is increasingly important due to antibiotic resistance (Huang Suo-yi & Tian Hua, 2004).
Enzymatic Measurement Techniques
- Context : Developing methods for measuring compounds like ethanol in biological samples.
- Significance : Such techniques are vital in clinical diagnostics and research (Cornell & Veech, 1983).
Ring-Opening Polymerization Studies
- Context : Exploring polymerization processes using aminoalcohols as initiators.
- Significance : Advances in polymer chemistry have wide-ranging applications, from materials science to biomedicine (Bakkali-Hassani et al., 2018).
Safety And Hazards
The safety data sheet for a similar compound, 4-Methylbenzyl alcohol, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing the dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .
properties
IUPAC Name |
2-[(4-methylphenyl)methylamino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-9-2-4-10(5-3-9)8-11-6-7-12/h2-5,11-12H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPXOHXMJDQRLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293759 | |
Record name | 2-{[(4-Methylphenyl)methyl]amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylbenzyl)amino]ethanol | |
CAS RN |
40171-87-7 | |
Record name | 2-[[(4-Methylphenyl)methyl]amino]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40171-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 91876 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040171877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC91876 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91876 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-{[(4-Methylphenyl)methyl]amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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